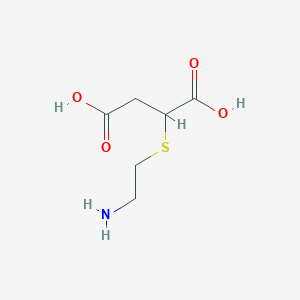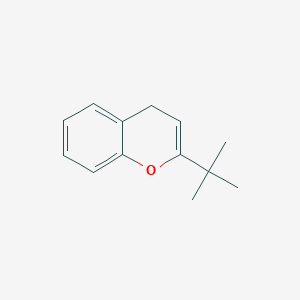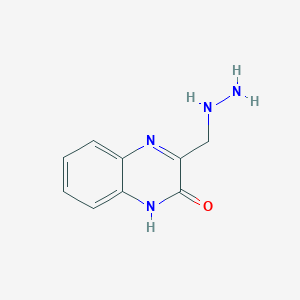
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydrazinylmethyl group at the 3-position and a keto group at the 2-position of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the 3-position. One common method is the direct alkylation of quinoxalin-2(1H)-one using hydrazine derivatives. This reaction can be carried out under metal-free conditions, often using base-promoted reactions with phosphonium ylides as alkylating agents .
Industrial Production Methods
Transition metal-free methodologies are preferred due to their environmentally benign nature and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinylmethyl group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups at the 3-position, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the hydrazinylmethyl group.
3-Alkylquinoxalin-2(1H)-ones: Compounds with alkyl groups at the 3-position.
3-Acylquinoxalin-2(1H)-ones: Compounds with acyl groups at the 3-position.
Uniqueness
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and materials science .
Propiedades
Número CAS |
349549-02-6 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-(hydrazinylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N4O/c10-11-5-8-9(14)13-7-4-2-1-3-6(7)12-8/h1-4,11H,5,10H2,(H,13,14) |
Clave InChI |
IJABVZSMYGEXBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
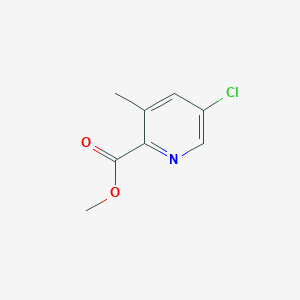
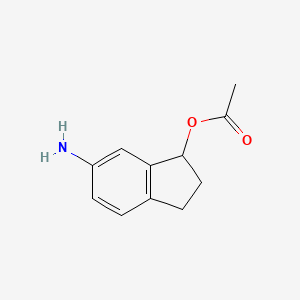

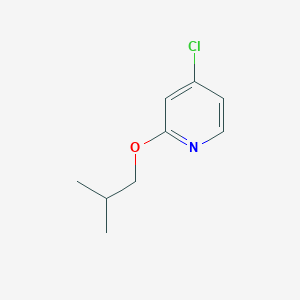

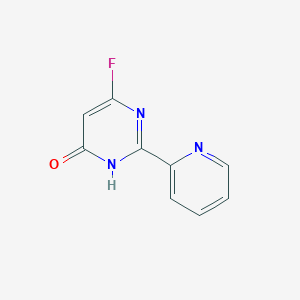
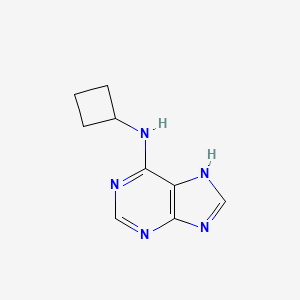

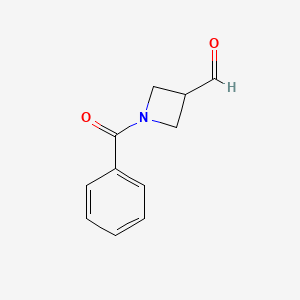
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
